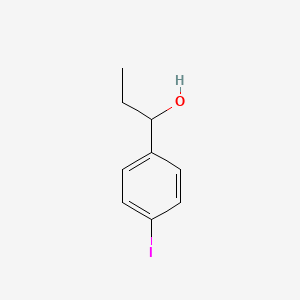

1-(4-Iodophenyl)propan-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVOBMQSOGUJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306978 | |

| Record name | α-Ethyl-4-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-48-6 | |

| Record name | α-Ethyl-4-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90609-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-4-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Iodophenyl)propan-1-ol CAS number and properties

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of 1-(4-Iodophenyl)propan-1-ol.

Executive Summary

1-(4-Iodophenyl)propan-1-ol (CAS: 90609-48-6) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and materials science. Featuring both an electrophilic aryl iodide and a nucleophilic secondary alcohol, this compound offers orthogonal reactivity that enables complex molecular assembly. This whitepaper details its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in the development of phenicol antibiotics and Factor Xa inhibitors.

Chemical Identity & Core Properties

Understanding the foundational properties of 1-(4-Iodophenyl)propan-1-ol is critical for predicting its behavior in complex synthetic workflows. The table below summarizes its quantitative data [1, 2].

| Property | Value | Specification / Note |

| IUPAC Name | 1-(4-Iodophenyl)propan-1-ol | Standard nomenclature |

| CAS Number | 90609-48-6 | Unique numerical identifier |

| Molecular Formula | C9H11IO | - |

| Molecular Weight | 262.09 g/mol | - |

| SMILES String | CCC(C1=CC=C(I)C=C1)O | Structural representation |

| Physical State | Solid / Viscous Liquid | Varies by ambient temperature and purity |

| Storage Conditions | 2–8 °C, dark, dry place | Light-sensitive due to the aryl iodide bond |

Structural Analysis & Orthogonal Reactivity

The synthetic value of 1-(4-Iodophenyl)propan-1-ol lies in its orthogonal reactivity . The molecule possesses two distinct reactive centers that can be manipulated independently without requiring extensive protecting-group chemistry.

-

The Aryl Iodide (Electrophile): The carbon-iodine (C–I) bond is the weakest among the carbon-halogen bonds, making it an exceptional leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Additionally, it can undergo rapid metal-halogen exchange with organolithium reagents to generate a highly nucleophilic aryl lithium species.

-

The Secondary Alcohol (Nucleophile/Leaving Group): The hydroxyl group can act as a nucleophile in esterification reactions (crucial for prodrug synthesis) or be oxidized to a ketone (propiophenone derivative) using Swern or Dess-Martin oxidations.

Orthogonal reactivity of 1-(4-Iodophenyl)propan-1-ol enabling diverse downstream functionalization.

Synthetic Methodologies

The synthesis of 1-(4-Iodophenyl)propan-1-ol typically proceeds via one of two self-validating pathways: nucleophilic addition to an aldehyde or the reduction of a ketone. Both methods require strict chemoselectivity to preserve the aryl iodide moiety [4].

Route A: Nucleophilic Addition (Grignard Reaction)

This route involves the addition of ethylmagnesium bromide to 4-iodobenzaldehyde.

Self-Validating Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 4-iodobenzaldehyde (1.0 eq, 10 mmol) and anhydrous THF (20 mL).

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath.

-

Causality: Maintaining 0 °C is critical to kinetically favor the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon, thereby suppressing unwanted halogen-metal exchange at the aryl iodide position.

-

-

Addition: Dropwise add ethylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq, 11 mmol) over 15 minutes.

-

Causality: Controlled addition prevents localized exothermic spikes, minimizing the formation of homocoupling byproducts.

-

-

Validation (TLC): Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes/EtOAc 4:1, UV detection). The reaction is complete when the aldehyde spot (higher Rf ) is entirely replaced by the alcohol spot (lower Rf ).

-

Quench & Workup: Carefully add saturated aqueous NH₄Cl (10 mL).

-

Causality: The mild acidity of NH₄Cl safely protonates the magnesium alkoxide intermediate and neutralizes excess Grignard reagent without inducing dehydration of the target alcohol. Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Route B: Chemoselective Ketone Reduction

This route reduces 1-(4-iodophenyl)propan-1-one using sodium borohydride (NaBH₄).

Self-Validating Protocol:

-

Preparation: Dissolve 1-(4-iodophenyl)propan-1-one (1.0 eq, 10 mmol) in absolute methanol (30 mL).

-

Temperature Control: Cool the reaction vessel to 0 °C.

-

Causality: Methanol reacts exothermically with NaBH₄ to release hydrogen gas. Cooling controls this effervescence and prevents solvent boil-off.

-

-

Addition: Add NaBH₄ (1.2 eq, 12 mmol) in small portions.

-

Causality: NaBH₄ is explicitly chosen over stronger reducing agents (like LiAlH₄ or Pd/C catalytic hydrogenation) because it is a mild hydride donor that chemoselectively reduces the ketone without risking the hydrodehalogenation of the sensitive aryl iodide.

-

-

Validation (TLC): Stir for 2 hours, allowing the mixture to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). Complete consumption of the UV-active ketone validates the conversion.

-

Quench & Workup: Quench with water (10 mL) to decompose unreacted borohydride. Evaporate the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate to yield the pure product.

Synthetic pathways for 1-(4-Iodophenyl)propan-1-ol via Grignard addition or ketone reduction.

Applications in Drug Development

The structural topology of 1-(4-Iodophenyl)propan-1-ol makes it an indispensable precursor in several high-value pharmaceutical domains:

-

Phenicol Antibacterials: Derivatives of 1-(4-Iodophenyl)propan-1-ol are critical intermediates in the synthesis of broad-spectrum phenicol-class antibiotics (e.g., Florfenicol analogs). These compounds are potent inhibitors of bacterial protein biosynthesis. The secondary alcohol is often subjected to fluorination or amination, while the aryl iodide acts as an anchor point for extending the pharmacophore to improve transdermal delivery or mask taste in veterinary prodrug formulations [3].

-

Factor Xa Inhibitors: Halogenated phenylpropanols are heavily utilized in the synthesis of potent, selective Factor Xa inhibitors for anticoagulant therapies. The aryl iodide allows for the late-stage installation of complex heterocyclic moieties—such as 7-fluoroindazoles—via transition-metal catalysis. This precise structural tuning optimizes hydrogen-bond interactions with the N–H of Gly216 in the enzyme's β -sheet domain, drastically increasing inhibitory potency [4].

References

- Google Patents. (2013). WO2013134061A1 - Phenicol antibacterials.

-

Lee, Y.-K., et al. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 51(2), 282-297. ACS Publications. Retrieved from[Link]

Synthesis and Stereocontrol of 1-(4-Iodophenyl)propan-1-ol: A Technical Whitepaper

Executive Summary

1-(4-Iodophenyl)propan-1-ol (CAS: 90609-48-6)[1] is a highly versatile, bifunctional chemical building block. It features an aryl iodide moiety—primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)—and a secondary alcohol that can serve as a chiral center in advanced active pharmaceutical ingredients (APIs).

This whitepaper details the retrosynthetic logic, mechanistic causality, and validated experimental protocols for synthesizing this compound. Depending on the downstream application, researchers must choose between a rapid racemic synthesis (via Grignard addition)[2] or a highly enantioselective route (via Asymmetric Transfer Hydrogenation)[3][4].

Retrosynthetic Analysis & Pathway Selection

The synthesis of 1-(4-iodophenyl)propan-1-ol fundamentally relies on the construction of the C–C bond at the benzylic position or the stereoselective reduction of the corresponding benzylic ketone.

Fig 1. Synthesis pathways for 1-(4-Iodophenyl)propan-1-ol via Grignard and reduction routes.

Pathway A: Nucleophilic Addition (Racemic)

The addition of ethylmagnesium bromide to 4-iodobenzaldehyde is a robust method for generating the racemic alcohol[2]. The primary mechanistic concern here is chemoselectivity. Aryl iodides are susceptible to halogen-metal exchange with Grignard reagents. By strictly controlling the temperature at -20 °C, the kinetic addition to the highly electrophilic aldehyde outpaces the thermodynamic halogen-metal exchange, preserving the carbon-iodine bond.

Pathway B: Asymmetric Transfer Hydrogenation (Enantioselective)

For chiral API development, the reduction of 4-iodopropiophenone using Noyori's Ru(II) catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is the gold standard[4]. Unlike standard hydride reductions (e.g., NaBH₄) which yield racemates, Noyori Asymmetric Transfer Hydrogenation (ATH) utilizes a metal-ligand bifunctional mechanism[3]. The ruthenium hydride (Ru–H) and the amine proton (N–H) simultaneously interact with the ketone carbonyl via a highly organized six-membered pericyclic transition state[5]. This spatial arrangement dictates the delivery of the hydride exclusively to the Re or Si face of the ketone, yielding >95% enantiomeric excess (ee).

Fig 2. Metal-ligand bifunctional catalytic cycle of Noyori Asymmetric Transfer Hydrogenation.

Quantitative Pathway Comparison

The table below summarizes the operational metrics of the three primary synthetic strategies, providing a data-driven basis for route selection in process chemistry.

| Parameter | Grignard Addition | Achiral Reduction | Noyori ATH |

| Starting Material | 4-Iodobenzaldehyde | 4-Iodopropiophenone | 4-Iodopropiophenone |

| Reagents | EtMgBr / THF | NaBH₄ / MeOH | Ru-TsDPEN / HCOOH-TEA |

| Stereoselectivity | Racemic (0% ee) | Racemic (0% ee) | Enantioselective (>95% ee) |

| Typical Yield | 85–90% | >95% | 90–95% |

| Atom Economy | Moderate (Mg salt waste) | Good (Borate waste) | Excellent (CO₂ byproduct) |

| Primary Use Case | General building block | General building block | Chiral API intermediate |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific analytical checkpoints to ensure process integrity.

Protocol 1: Grignard Synthesis of rac-1-(4-Iodophenyl)propan-1-ol

Objective: Rapid synthesis of the racemic building block while avoiding deiodination.

-

Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 4-iodobenzaldehyde (10.0 mmol, 2.32 g) and anhydrous THF (50 mL).

-

Temperature Control: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. (Causality: Suppresses halogen-metal exchange at the aryl iodide position).

-

Addition: Add ethylmagnesium bromide (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise over 30 minutes via syringe pump.

-

Reaction Monitoring: Stir for 1 hour at -20 °C. Validate completion via TLC (Hexanes/EtOAc 4:1, UV visualization). The aldehyde spot (R_f ~0.6) should disappear, replaced by the alcohol spot (R_f ~0.3).

-

Quench: Slowly add saturated aqueous NH₄Cl (20 mL). (Causality: A mild proton source (pH ~5.5) neutralizes the magnesium alkoxide without risking acid-catalyzed dehydration of the benzylic alcohol).

-

Workup: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol 2: Noyori ATH of 4-Iodopropiophenone

Objective: Enantioselective reduction yielding (R)-1-(4-Iodophenyl)propan-1-ol.

-

Preparation: In an argon-flushed Schlenk tube, dissolve 4-iodopropiophenone (10.0 mmol, 2.60 g) in 10 mL of a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/TEA). (Causality: Formic acid acts as the stoichiometric hydride donor, decomposing into CO₂. TEA acts as a base to stabilize the active Ru-hydride species).

-

Catalyst Addition: Add the precatalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).

-

Reaction Execution: Seal the tube and stir at 40 °C for 12–16 hours. (Note: Effervescence will be observed as CO₂ is liberated).

-

Workup: Dilute the mixture with water (20 mL) and extract with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (3 × 20 mL) to neutralize residual formic acid.

-

Validation: Concentrate the organic layer. Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). The (R)-enantiomer will elute distinctly from the (S)-enantiomer, confirming >95% ee.

References[1] 1-(4-Iodophenyl)propan-1-ol | 90609-48-6 - ChemicalBook. - URL[2] Rational Synthesis of Trans-Substituted Porphyrin Building Blocks Containing One Sulfur or Oxygen Atom in Place of Nitrogen at a Designated Site | The Journal of Organic Chemistry - ACS Publications. - URL[3] Noyori's Hydrogenation Catalyst Needs a Lewis Acid Cocatalyst for High Activity - ResearchGate. - URL[4] Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes | The Journal of Organic Chemistry - ACS Publications. - URL[5] Transition Metal Hydride Complexes: From Computation to Catalysis and Everything in Between - Scholaris. - URL

Sources

Comprehensive NMR Spectral Analysis and Synthesis Protocol for 1-(4-Iodophenyl)propan-1-ol

Executive Summary & Pharmacological Context

1-(4-Iodophenyl)propan-1-ol is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and active pharmaceutical ingredient (API) development. The molecule possesses two orthogonal reactive sites: an aryl iodide moiety and a secondary alcohol. The aryl iodide is a privileged substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings), while the secondary alcohol provides a handle for stereoselective inversion, etherification, or oxidation. Accurate structural elucidation of this intermediate is critical for ensuring high-fidelity downstream synthesis.

This whitepaper details a self-validating synthesis protocol and provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, focusing on the physical causality behind the observed chemical shifts.

De Novo Synthesis Protocol: Grignard Addition

The most direct and chemoselective route to 1-(4-Iodophenyl)propan-1-ol involves the nucleophilic addition of ethylmagnesium bromide to 4-iodobenzaldehyde.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-iodobenzaldehyde (10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

-

Causality: Strict anhydrous conditions are mandatory. Water will prematurely protonate and destroy the Grignard reagent, leading to the formation of ethane gas and unreacted starting material.

-

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath.

-

Causality: Lowering the temperature minimizes competing side reactions, such as the reduction of the aldehyde via β -hydride transfer from the Grignard reagent, ensuring high chemoselectivity for the 1,2-nucleophilic addition.

-

-

Reagent Addition: Dropwise add ethylmagnesium bromide (12.0 mmol, 3.0 M in diethyl ether) over 15 minutes.

-

Causality: Slow addition prevents localized thermal spikes that could lead to homocoupling or degradation of the light- and heat-sensitive aryl iodide.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours to ensure complete conversion of the alkoxide intermediate.

-

Quenching & Workup: Quench the reaction carefully with saturated aqueous NH 4 Cl (30 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 8:2 v/v) to yield the pure racemic product as a pale yellow oil.

Structural Elucidation: 1 H NMR Spectral Data

The 1 H NMR spectrum provides definitive proof of the successful alkylation of the aldehyde. Data is recorded at 400 MHz in CDCl 3 .

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| C3 (CH 3 ) | 0.90 | Triplet (t) | 3H | 7.4 | Terminal methyl group |

| C2 (CH 2 ) | 1.65 - 1.85 | Multiplet (m) | 2H | - | Diastereotopic methylene protons |

| OH | 2.05 | Broad Singlet (br s) | 1H | - | Hydroxyl proton (exchangeable) |

| C1 (CH) | 4.55 | Triplet (t) | 1H | 6.5 | Methine proton adjacent to OH and Ar |

| C2', C6' (Ar-H) | 7.08 | Doublet (d) | 2H | 8.2 | Aromatic protons ortho to alkyl group |

| C3', C5' (Ar-H) | 7.65 | Doublet (d) | 2H | 8.2 | Aromatic protons ortho to iodine |

Expert Insight on Causality: Diastereotopic Protons

A novice might expect the C2 methylene protons to appear as a clean quintet (coupled equally to the adjacent methyl and methine protons). However, because the C1 carbon is a chiral center, the adjacent C2 protons are diastereotopic . They exist in fundamentally different magnetic environments and couple not only with the adjacent protons but also with each other (geminal coupling). This magnetic non-equivalence results in a complex multiplet, which is a structural hallmark of alkyl chains adjacent to chiral centers ()[1].

Structural Elucidation: 13 C NMR Spectral Data

The 13 C NMR spectrum (100 MHz, CDCl 3 ) confirms the carbon framework and the retention of the critical iodine atom.

| Position | Chemical Shift ( δ , ppm) | Assignment |

| C3 (CH 3 ) | 10.1 | Aliphatic methyl carbon |

| C2 (CH 2 ) | 32.0 | Aliphatic methylene carbon |

| C1 (CH) | 75.4 | Oxygen-bearing methine carbon |

| C4' (Ar-C) | 92.5 | Aromatic carbon (ipso to Iodine) |

| C2', C6' (Ar-C) | 128.0 | Aromatic carbons (meta to Iodine) |

| C3', C5' (Ar-C) | 137.5 | Aromatic carbons (ortho to Iodine) |

| C1' (Ar-C) | 143.8 | Aromatic carbon (ipso to alkyl group) |

Expert Insight on Causality: The "Heavy Atom Effect"

The most striking feature of the 13 C NMR spectrum is the resonance of the C4' carbon at 92.5 ppm. Standard aromatic carbons typically resonate between 120 and 140 ppm. This dramatic upfield shift is caused by the "Heavy Atom Effect" of iodine. The large, highly polarizable electron cloud of the iodine atom provides substantial diamagnetic shielding to the directly attached (ipso) carbon, pushing its resonance significantly upfield compared to the rest of the aromatic ring ()[2].

Experimental Workflow Diagram

The following diagram maps the logical progression from starting materials through the transition state to final spectral acquisition.

Synthesis and NMR characterization workflow for 1-(4-Iodophenyl)propan-1-ol.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link]

Sources

Mass spectrometry fragmentation pattern of 1-(4-Iodophenyl)propan-1-ol

Mechanistic Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-(4-Iodophenyl)propan-1-ol

Executive Summary

1-(4-Iodophenyl)propan-1-ol (CAS: 90609-48-6) is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the reactive para-iodine substituent. For researchers and Application Scientists, the accurate structural characterization of this molecule is paramount for quality control and impurity profiling in drug development. Electron Ionization Mass Spectrometry (EI-MS) remains the gold standard for this analysis, providing highly reproducible, structurally diagnostic fragmentation patterns driven by gas-phase thermodynamic kinetics.

Molecular Architecture & Ionization Dynamics

In standard EI-MS, molecules are bombarded with a standardized electron beam energy of 70 eV. This energy level is significantly higher than the typical ~10 eV ionization energy of organic molecules, ensuring not only the formation of the molecular ion but also imparting sufficient internal energy to drive reproducible, instrument-independent unimolecular dissociations[1].

For 1-(4-Iodophenyl)propan-1-ol, initial ionization predominantly occurs at the sites of lowest ionization potential: the non-bonding lone pairs of the massive, polarizable iodine atom or the oxygen atom of the hydroxyl group. This generates the odd-electron molecular ion radical, [M]⁺• , at m/z 262. Because the ionization potential of the iodine lone pair is relatively low, the molecular ion is typically stable enough to be clearly visible in the spectrum, a hallmark of iodoaromatic compounds.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 1-(4-Iodophenyl)propan-1-ol is not a random shattering of bonds; it is a highly predictable process governed by Stevenson’s Rule, the thermodynamic stability of the resulting product ions, and the lability of specific bonds[2].

3.1. The Alpha-Cleavage Paradigm (Base Peak Formation) The most dominant fragmentation pathway for secondary alcohols is α -cleavage. The homolytic cleavage of the C1–C2 aliphatic bond results in the expulsion of an ethyl radical (•CH₂CH₃, 29 Da). The remaining charge is highly stabilized by resonance with the adjacent oxygen lone pair and the aromatic π -system, yielding the oxonium ion [4-I-C₆H₄-CH=OH]⁺ at m/z 233. Due to its extreme thermodynamic stability, this ion typically constitutes the base peak (100% relative abundance) in the mass spectrum.

3.2. Halogen Elimination Kinetics The distinct loss of a halogen observed for many aromatic compounds in EI-MS is driven by the lability of the carbon-halogen bond[3]. The carbon-iodine bond is exceptionally weak (bond dissociation energy ~65 kcal/mol). Consequently, the direct homolytic cleavage of the C–I bond from the molecular ion is a highly competitive pathway, generating the[C₉H₁₁O]⁺ cation at m/z 135. Furthermore, the α -cleavage ion (m/z 233) can undergo secondary fragmentation by losing an iodine radical to form a protonated benzaldehyde derivative at m/z 106.

3.3. Dehydration and Aryl Cation Formation Aliphatic alcohols frequently undergo dehydration under EI conditions. The loss of water (18 Da) from the molecular ion yields a radical cation at m/z 244 ([C₉H₉I]⁺•). This species can subsequently lose an iodine radical to form a stabilized phenylallyl cation at m/z 117. Additionally, cleavage at the benzylic position yields the 4-iodophenyl cation at m/z 203, which can further decay into the ubiquitous phenyl cation (m/z 77), a universal diagnostic marker for mono-substituted aromatic systems.

Quantitative Fragment Summary

| m/z | Ion Type | Elemental Composition | Mass Loss (Da) | Neutral Lost | Relative Abundance (Est.) |

| 262 | Molecular Ion [M]⁺• | [C₉H₁₁IO]⁺• | 0 | None | Medium (15-30%) |

| 244 | Dehydration | [C₉H₉I]⁺• | 18 | H₂O | Low (<10%) |

| 233 | α -Cleavage | [C₇H₆IO]⁺ | 29 | •CH₂CH₃ | Base Peak (100%) |

| 203 | Aryl Cation | [C₆H₄I]⁺ | 59 | •CH(OH)CH₂CH₃ | Low-Medium (10-20%) |

| 135 | Iodine Loss | [C₉H₁₁O]⁺ | 127 | I• | Medium (20-40%) |

| 117 | Dehydration + I Loss | [C₉H₉]⁺ | 145 | H₂O + I• | Low (<10%) |

| 106 | α -Cleavage + I Loss | [C₇H₆O]⁺• | 156 | •CH₂CH₃ + I• | Medium (20-50%) |

| 77 | Phenyl Cation | [C₆H₅]⁺ | 185 | •CH(OH)Et + I• | High (40-60%) |

Fragmentation Pathway Visualization

Figure 1: EI-MS fragmentation pathways of 1-(4-Iodophenyl)propan-1-ol at 70 eV.

Standardized GC-EI-MS Analytical Protocol

To ensure the trustworthiness of the analytical data, this protocol incorporates a self-validating system utilizing an internal standard and pre-acquisition tuning to verify mass accuracy and detector response.

-

Step 1: System Tuning and Calibration Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances (e.g., m/z 219 > 35% of m/z 69) to ensure optimal ion transmission across the entire mass range.

-

Step 2: Sample and Standard Preparation Accurately weigh 1.0 mg of 1-(4-Iodophenyl)propan-1-ol and dissolve in 1.0 mL of GC-grade dichloromethane (DCM). Spike the solution with 10 µL of a 10 mg/mL 4-bromobiphenyl solution (Internal Standard, IS) to yield a final IS concentration of 0.1 mg/mL. The IS validates retention time stability and normalizes ionization efficiency.

-

Step 3: Chromatographic Separation (GC)

-

Column: Non-polar 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film).

-

Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL injection volume; Split ratio 10:1 to prevent detector saturation. Inlet temperature set to 250°C.

-

Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) to ensure complete elution of the analyte and IS.

-

-

Step 4: Mass Spectrometric Acquisition (EI-MS)

-

Ion Source: Electron Ionization (EI) mode at 70 eV.

-

Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

-

Acquisition Mode: Full scan from m/z 50 to 350 with a scan speed of 3 scans/sec.

-

-

Step 5: Data Validation Confirm the retention time of the IS. Extract the mass spectrum at the chromatographic apex of the 1-(4-Iodophenyl)propan-1-ol peak. Validate the spectrum by confirming the presence of the molecular ion (m/z 262) and the base peak (m/z 233).

References

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL:[Link]

-

Interpretation of mass spectra: Electron ionization (EI) Source: Saarland University URL:[Link]

Sources

The Physicochemical Triad: Melting Point, Boiling Point, and Thermodynamic Solubility in API Developability

As a Senior Application Scientist, I frequently observe that the developability of an Active Pharmaceutical Ingredient (API) hinges on three non-negotiable physical properties: solubility, melting point, and boiling point. These parameters are not merely static numbers on a Certificate of Analysis; they govern the thermodynamic realities of drug formulation, solid-state stability, and in vivo bioavailability.

This technical guide deconstructs the causality behind these physical properties and provides self-validating, field-proven methodologies for their quantification.

Part 1: Thermodynamic Solubility & The Biopharmaceutics Classification System (BCS)

The Causality of Solubility

In drug development, we must strictly distinguish between kinetic and thermodynamic solubility. Kinetic solubility—often measured via high-throughput DMSO dilutions—frequently overestimates the true solubility due to the formation of supersaturated states[1]. Conversely, thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvent[2]. This equilibrium is the foundational metric for the3, which categorizes APIs to predict in vivo performance and justify biowaivers for Class I (high solubility, high permeability) and Class III (high solubility, low permeability) drugs[3].

Protocol: The Gold-Standard Shake-Flask Method

To accurately classify an API under FDA M9 guidance, solubility must be evaluated across a physiological pH range (1.2 to 6.8) at 37°C[3]. The shake-flask method remains the most reliable technique for this purpose[1].

-

Preparation: Accurately weigh an excess amount of the solid API (e.g., 5–10 mg per mL of solvent) into glass vials containing aqueous buffers at pH 1.2, 4.5, and 6.8[2],[3].

-

Equilibration: Seal the vials and incubate them in an orbital shaker equipped with precise temperature control (37 ± 1°C) for 24 to 72 hours to ensure thermodynamic equilibrium is reached[4],[3].

-

Phase Separation: Carefully extract an aliquot of the suspension and filter it through a 0.22 µm syringe filter (or centrifuge) to isolate the saturated supernatant without disturbing the solid pellet[2].

-

Quantification: Dilute the supernatant and quantify the dissolved API concentration using isocratic HPLC-UV against a validated external standard calibration curve[4].

Self-Validation Check: The pH of the suspension must be measured both before and after the experiment. If the API alters the buffer pH by more than 0.05 units, the buffer capacity is insufficient, and the data point is invalid for BCS classification[1],[3].

Workflow for thermodynamic solubility determination via the shake-flask method.

Part 2: Melting Point & Solid-State Characterization

The Causality of the Melting Point

An API's melting point ( Tm ) is a direct reflection of its crystal lattice energy. Traditional capillary tube methods are highly subjective and fail to capture complex thermal behaviors like polymorphism. Different polymorphic forms of the same API exhibit distinct melting points, solubilities, and relative Gibbs free energies[5]. 5 is the authoritative technique because it quantifies the heat flow (enthalpy, ΔH ) associated with these phase transitions, allowing scientists to identify the most thermodynamically stable polymorph and detect trace impurities[5],[6].

Protocol: Differential Scanning Calorimetry (DSC)

This protocol aligns with 7 for thermal transitions[7].

-

Calibration (Self-Validation): Calibrate the DSC instrument using a high-purity reference standard, typically Indium, to verify temperature accuracy and cell constant (enthalpy)[7].

-

Sample Preparation: Accurately weigh 2–5 mg of the crystalline API into a clean aluminum crucible and seal it with a crimped lid. Prepare an identical empty crucible as the reference[7],[6].

-

Thermal Ramp: Place both crucibles in the DSC furnace. Establish a dynamic nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation[6]. Apply a controlled heating rate of 2–10 °C/min from ambient temperature to approximately 20 °C above the expected melting point[5],[6].

-

Data Analysis: Analyze the resulting thermogram. The melting point is defined as the extrapolated onset temperature of the endothermic peak, while the heat of fusion ( ΔH ) is calculated from the integrated area under the peak[5],[7].

Differential Scanning Calorimetry (DSC) workflow for melting point and polymorph analysis.

Part 3: Boiling Point & Volatility Profiling

The Causality of the Boiling Point

While boiling point ( Tb ) is less critical for solid oral dosage forms, it is paramount for liquid formulations, volatile APIs (e.g., cannabinoids), and the optimization of solvent removal during API synthesis. Traditional ebulliometry requires large sample volumes and prolonged heating, which often causes thermal degradation before the boiling point is reached[8]. 8 circumvents this by using milligram-scale samples to detect the onset of isothermal mass loss, providing a rapid and non-destructive boiling point determination[9].

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Load approximately 5–10 mg of the liquid or low-melting solid API into a platinum or alumina TGA pan[9],[7].

-

Purge & Ramp: Establish a nitrogen purge flow (50 mL/min) to maintain an inert atmosphere. Heat the sample at a constant rate of 5–10 °C/min[8],[10].

-

Data Analysis: Monitor the first derivative of the mass loss curve (DTG). The normal boiling point is identified as the onset temperature of the sharp mass loss feature[8],[9].

Self-Validation Check: Because boiling point is highly dependent on atmospheric pressure, record the ambient barometric pressure during the run. Use the Sydney-Young equation to correct the observed boiling point to the normal boiling point at 1 atm (760 mmHg)[8],[10].

Thermogravimetric Analysis (TGA) workflow for rapid boiling point determination.

Part 4: Quantitative Data Summary

The following table summarizes the operational parameters and key outputs for the three core physicochemical methodologies discussed:

| Physical Property | Analytical Method | Sample Requirement | Key Output Parameters | Primary Application in Drug Development |

| Thermodynamic Solubility | Shake-Flask + HPLC | 5–50 mg | Equilibrium Conc. (mg/mL), BCS Class | Bioavailability prediction, Formulation |

| Melting Point | Differential Scanning Calorimetry (DSC) | 2–5 mg | Tm (Onset), Enthalpy ( ΔH ), Polymorph ID | Solid-state stability, Lattice energy, Purity |

| Boiling Point | Thermogravimetric Analysis (TGA) | 5–10 mg | Tb (Onset of mass loss), Vapor Pressure | Solvent removal, Distillation, Volatility |

References

-

Title: Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine Source: BenchChem URL: 2

-

Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: Food and Drug Administration (FDA) URL: 3

-

Title: A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs Source: TA Instruments URL: 5

-

Title: Differential Scanning Calorimetry (DSC) Testing of Materials Source: Applus DatapointLabs URL: 7

-

Title: Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points Source: PMC / NIH URL: 8

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fda.gov [fda.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. tainstruments.com [tainstruments.com]

- 6. scielo.br [scielo.br]

- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 8. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Sourcing and Synthetic Utility of 1-(4-Iodophenyl)propan-1-ol: A Technical Guide for Discovery Chemists

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) studies. 1-(4-Iodophenyl)propan-1-ol (CAS: 90609-48-6) is a highly versatile intermediate that features two distinct reactive orthogonal sites: an electrophilic aryl iodide and a nucleophilic/oxidizable secondary benzylic alcohol. This dual functionality allows chemists to execute complex cross-coupling reactions at the aromatic ring while simultaneously or sequentially functionalizing the alkyl chain.

This whitepaper provides an in-depth analysis of the commercial availability, physicochemical properties, synthetic applications, and rigorous quality control protocols required when sourcing and utilizing 1-(4-Iodophenyl)propan-1-ol.

Chemical Identity and Physicochemical Properties

Understanding the foundational properties of 1-(4-Iodophenyl)propan-1-ol is essential for predicting its behavior in various solvent systems and its stability under ambient conditions. The heavy iodine atom significantly influences both the melting point and the spectroscopic signature of the molecule.

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| CAS Number | 90609-48-6 | |

| Molecular Formula | C9H11IO | [1] |

| Molecular Weight | 262.09 g/mol | |

| SMILES String | CCC(C1=CC=C(I)C=C1)O | [1] |

| Melting Point | ~58 °C (Solvent: ligroine) | [2] |

| Boiling Point | 294.6 ± 23.0 °C (Predicted) | [2] |

Commercial Supplier Landscape and Sourcing Strategy

The supply chain for specialized halogenated benzyl alcohols often relies on custom synthesis or small pre-packaged inventories. Because aryl iodides are prone to photolytic degradation (C–I bond homolysis), sourcing from vendors that provide comprehensive analytical documentation is critical.

Table 2: Key Commercial Suppliers

| Supplier | Catalog / Identifier | Scale Availability | Documentation & Notes |

| Sigma-Aldrich | 90609-48-6 | Research Scale (mg to g) | Standard Certificate of Analysis (CoA); often requires lead time. |

| BLD Pharm | BD01201498 | Gram to Bulk | Provides extensive documentation including NMR, HPLC, and LC-MS data[1]. |

| ABCR | AB646250 | Research Scale | Specialized catalog for halogenated organics[3]. |

| ChemicalBook | 90609-48-6 | Aggregator | Useful for comparing global pricing and secondary manufacturers[4]. |

Strategic Sourcing Note: When ordering from aggregators like ChemicalBook[4], always request a fresh NMR spectrum prior to shipment. Aryl iodides stored improperly (e.g., exposed to light or high temperatures) will accumulate des-iodo impurities that can severely disrupt stoichiometric ratios in subsequent catalytic steps.

Synthetic Utility and Mechanistic Pathways

The strategic value of 1-(4-Iodophenyl)propan-1-ol lies in its orthogonal reactivity. The aryl iodide is highly labile in the presence of low-valent palladium species, making it an ideal electrophile for cross-coupling. Conversely, the benzylic alcohol can be oxidized to a ketone, inverted via Mitsunobu conditions, or protected to survive harsh basic environments.

Divergent synthetic pathways of 1-(4-Iodophenyl)propan-1-ol leveraging its dual functionality.

Quality Control & Validation Protocols

Before utilizing commercially sourced 1-(4-Iodophenyl)propan-1-ol in sensitive catalytic workflows, it must be validated. The following protocol is designed as a self-validating system : the results of the LC-MS and NMR must perfectly align to confirm both the structural integrity and the absence of photolytic degradation.

Step-by-Step Methodology: Analytical Validation

Step 1: Visual Inspection and Sample Preparation

-

Action: Inspect the physical appearance of the solid. It should be a white to off-white solid with a melting point near 58 °C[2]. Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ for NMR, and 1 mg in 1 mL of LC-MS grade Methanol for mass spectrometry.

-

Causality: Any yellowing or brown discoloration is a direct indicator of free iodine (I₂) release, confirming that the C–I bond has undergone photolytic or thermal homolysis during storage or transit.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Action: Run a fast gradient (5–95% MeCN in H₂O with 0.1% Formic Acid) over 5 minutes using a standard C18 column.

-

Causality: Secondary benzylic alcohols are highly prone to in-source fragmentation during electrospray ionization (ESI). Instead of searching for a strong parent ion [M+H]+ at m/z 263, you must monitor the water-loss fragment [M+H−H2O]+ at m/z 245.

-

Self-Validation Check: Extract the ion chromatogram for m/z 119. This mass corresponds to the des-iodo fragment ( [M+H−H2O−I]+ ). If a distinct peak appears at a different retention time with this mass, it confirms the presence of 1-phenylpropan-1-ol (the proto-dehalogenated impurity).

Step 3: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Action: Acquire a standard ¹H NMR spectrum. Key diagnostic peaks include the terminal methyl triplet (~0.9 ppm), the methylene multiplet (~1.7 ppm), the benzylic methine triplet (~4.5 ppm), and the aromatic doublets (~7.1 and ~7.6 ppm).

-

Causality: The heavy iodine atom acts as a strong electron-withdrawing group via inductive effects, causing a distinct downfield shift for the aromatic protons ortho to the iodine (~7.6 ppm).

-

Self-Validation Check: Integrate the benzylic methine proton (~4.5 ppm) and set it to exactly 1.00. The integration of the downfield aromatic doublet (~7.6 ppm) must be exactly 2.00 . Any deviation below 2.00 mathematically proves that the bulk material has undergone deiodination, corroborating the m/z 119 finding in Step 2.

References

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(4-Iodophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. Among these is 1-(4-Iodophenyl)propan-1-ol, a substituted benzylic alcohol with potential applications as a key intermediate in the synthesis of bioactive molecules. As with any research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but fundamental pillars of responsible scientific practice. This guide provides an in-depth analysis of the safety data and handling precautions for 1-(4-Iodophenyl)propan-1-ol, drawing upon established principles of chemical safety and data from structurally analogous compounds to ensure a comprehensive and trustworthy resource for laboratory personnel.

Hazard Identification and Risk Assessment: An Inferential Approach

Structural Analogs Analysis:

-

4'-Iodoacetophenone: This closely related precursor provides critical insights. Safety data for 4'-Iodoacetophenone indicates that it causes skin and eye irritation and may cause respiratory irritation[1].

-

Propan-1-ol and its derivatives: The propanol moiety suggests a potential for flammability and, at high concentrations, central nervous system effects such as drowsiness or dizziness[2][3].

-

Substituted Phenyl-alcohols: Compounds like 1-(4-Methylphenyl)-1-propanol are classified as skin and eye irritants and may cause respiratory irritation[4].

Based on this analysis, 1-(4-Iodophenyl)propan-1-ol should be treated as a compound that is:

-

Irritating to the skin and eyes.

-

Potentially irritating to the respiratory tract.

-

Harmful if swallowed.

-

Combustible, with the potential for its vapors to form flammable mixtures with air.

The presence of the iodine atom on the phenyl ring also necessitates consideration of potential long-term health effects, as the toxicological properties of many iodinated organic compounds have not been fully investigated[1].

Quantitative Safety Data (Inferred)

The following table summarizes the likely hazard classifications and physical properties based on available data for structurally similar compounds. It is crucial to handle the substance as if it possesses these characteristics until specific data becomes available.

| Parameter | Inferred Value/Classification | Rationale/Source Analogy |

| GHS Pictograms | GHS07 (Exclamation Mark) | Based on skin/eye/respiratory irritation of analogs[1][4]. |

| Signal Word | Warning | Consistent with the inferred GHS classification[1][4]. |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on data for 4'-Iodoacetophenone and substituted phenyl-alcohols[1][4]. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501 | Standard precautions for irritants and compounds with inhalation hazards[1]. |

| Physical State | Solid or Liquid | Dependent on purity and ambient temperature. |

| Boiling Point | Not Determined | --- |

| Flash Point | Likely > 93 °C (199 °F) | Based on the propanol moiety, but the higher molecular weight and aromaticity would increase the flash point compared to simple propanols[5]. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | General characteristic of similar organic compounds. |

The Causality of Safe Handling: A Workflow for Minimizing Exposure

The primary objective in handling 1-(4-Iodophenyl)propan-1-ol is the prevention of direct contact and inhalation. The following workflow is designed as a self-validating system to ensure a multi-layered approach to safety.

Sources

Role as a chemical intermediate in organic synthesis

An In-Depth Technical Guide: The Role of Chemical Intermediates in Organic Synthesis

Abstract

Chemical intermediates are the lynchpin of modern organic synthesis, serving as transient molecular entities that bridge the gap between simple starting materials and complex target molecules. This guide provides an in-depth exploration of their strategic importance, particularly within pharmaceutical research and development. We will dissect the causal relationships that dictate synthetic strategy, moving beyond mere procedural recitation to offer field-proven insights. Through detailed case studies on foundational intermediates—enolates, Grignard reagents, and phosphorus ylides—and a look into the advanced realm of organocatalysis, this document will illuminate the principles of their formation, reactivity, and application. Detailed protocols, mechanistic diagrams, and a critical analysis of scale-up challenges are presented to equip researchers, scientists, and drug development professionals with a robust understanding of how to leverage these pivotal compounds to achieve synthetic excellence.

The Strategic Imperative of Chemical Intermediates

In the intricate tapestry of multi-step organic synthesis, chemical intermediates are the foundational threads. They are the chemical species formed from reactants that undergo further reaction to yield products.[1] While absent from the net stoichiometric equation, their isolation, control, and strategic design are paramount to the success of any complex synthesis.[2] In the pharmaceutical industry, the journey from a simple precursor to a life-saving Active Pharmaceutical Ingredient (API) is rarely a single transformation. Instead, it is a carefully choreographed sequence of reactions where intermediates serve as critical waypoints.[3][4]

The importance of these compounds can be understood through several key functions:

-

Enabling Molecular Complexity: Many pharmaceutical molecules possess intricate architectures that are impossible to assemble in a single step.[4] Intermediates act as molecular "building blocks" or scaffolds, allowing for the sequential and controlled installation of functional groups and stereocenters.[3][5]

-

Optimizing Synthetic Routes: The choice of an intermediate can dramatically alter the efficiency of a synthetic pathway. A well-designed route utilizing stable, easily purified intermediates can significantly increase overall yield, reduce the number of steps, and lower production costs.[4][6] This is a core consideration in process chemistry, where "telescoping" reactions—carrying a crude intermediate directly into the next step without isolation—can offer dramatic efficiency gains.[6]

-

Ensuring Purity and Safety: The quality of an intermediate directly impacts the purity of the final API.[3][7] Impurities generated at an intermediate stage can be carried through the synthesis, potentially leading to unwanted side effects or reduced drug efficacy.[7] Therefore, rigorous quality control and the development of robust purification methods for key intermediates are non-negotiable aspects of drug manufacturing.[8]

-

Facilitating Scalability: A synthetic route that is elegant on a laboratory scale may be untenable at an industrial scale.[9] The physical and chemical properties of intermediates—their crystallinity, stability, and reactivity—are critical factors that determine whether a process can be safely and reproducibly scaled up from milligrams to multi-kilogram or ton quantities.[10][11]

Intermediates can be broadly classified into two categories: early-stage intermediates , which appear in the initial steps of a synthesis, and advanced intermediates , which are structurally closer to the final API and often require more stringent manufacturing standards.[7] This guide will focus on the fundamental reactive intermediates whose controlled formation and subsequent transformation are at the heart of synthetic planning.

Case Study: Enolates - The Workhorse of C-C Bond Formation

Enolates are arguably one of the most important classes of reactive intermediates in organic synthesis. These resonance-stabilized anions are formed by the deprotonation of a carbon atom α (alpha) to a carbonyl group.[12][13] Their utility stems from their nature as potent carbon nucleophiles, enabling the formation of new carbon-carbon bonds—a fundamental operation in constructing molecular skeletons.[13]

Formation, Stability, and Control

The acidity of α-hydrogens (pKa ≈ 19-20 for ketones) allows for their removal by a suitable base to form the enolate.[12][14] The resulting anion is stabilized by resonance, delocalizing the negative charge between the α-carbon and the oxygen atom.[12][15]

A critical aspect of enolate chemistry is regioselectivity. For unsymmetrical ketones, deprotonation can occur on either side, leading to two different enolates:

-

Kinetic Enolate: The less substituted enolate, formed faster by removing the more sterically accessible proton. Its formation is favored by strong, bulky, non-nucleophilic bases (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78 °C).[15]

-

Thermodynamic Enolate: The more substituted (and more stable) enolate. Its formation is favored under equilibrium conditions, using a weaker base (e.g., NaH, alkoxides) at higher temperatures (≥ 25 °C), allowing the initial kinetic enolate to equilibrate to the more stable form.[16]

This control is a powerful tool, allowing chemists to direct alkylation and other reactions to a specific position on the molecule.

Application in Synthesis: The Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation where an enolate reacts with an aldehyde or ketone to form a β-hydroxy carbonyl compound.[16] This reaction is fundamental to the synthesis of polyketides, a class of natural products with significant biological activity.[17]

Experimental Protocol: LDA-Mediated Aldol Addition

This protocol describes the formation of a kinetic lithium enolate followed by reaction with an aldehyde.

Materials:

-

2-Methylcyclohexanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

LDA Preparation (In Situ): Cool the flask to -78 °C using a dry ice/acetone bath. To the flask, add anhydrous THF (e.g., 50 mL), followed by the dropwise addition of freshly distilled diisopropylamine (1.1 equivalents). Stir for 10 minutes. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the kinetic enolate.

-

Aldol Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. The characteristic yellow color of the enolate should dissipate upon addition. Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure to yield the crude β-hydroxy ketone.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol adduct.

Case Study: Grignard Reagents - Masters of Nucleophilic Addition

Discovered by Victor Grignard, for which he was awarded the Nobel Prize in 1912, the Grignard reagent is a powerful organomagnesium halide (R-Mg-X) that serves as a potent source of nucleophilic carbon.[18][19] These reagents are invaluable for their ability to form C-C bonds through reaction with a wide variety of electrophiles, most notably carbonyl compounds.[20][21]

Synthesis and Causality of Experimental Conditions

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[20][22]

R-X + Mg → R-Mg-X (where R = alkyl, aryl; X = Cl, Br, I)

The choice of every condition in this preparation is critical:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with protic sources, including water, alcohols, and carboxylic acids.[20][21] This is the primary reason for the stringent requirement of flame-dried glassware and anhydrous solvents. Any trace of water will quench the reagent, forming an alkane and reducing the yield.

-

Ethereal Solvent: Diethyl ether or THF are not merely solvents; they are essential for stabilizing the Grignard reagent.[20] The lone pairs on the ether oxygens coordinate to the electron-deficient magnesium center, forming a stable complex that keeps the reagent in solution and moderates its reactivity.[19][20]

Application in Synthesis: Formation of Alcohols

A primary application of Grignard reagents is the alkylation of aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[20][22] This transformation is a robust and reliable method for building molecular complexity.

Experimental Protocol: Synthesis of Triphenylmethanol

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Methyl benzoate

-

10% Sulfuric acid (H₂SO₄)

Procedure:

-

Apparatus Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel (both protected by drying tubes), place magnesium turnings (1.1 equivalents).

-

Initiation: Add a small crystal of iodine and a few mL of anhydrous diethyl ether. Add a small portion (approx. 10%) of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

-

Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Ester: Cool the Grignard solution in an ice bath. Add a solution of methyl benzoate (0.5 equivalents) in anhydrous diethyl ether dropwise with stirring. A thick precipitate will form.

-

Workup: After the addition is complete, stir for 30 minutes at room temperature. Slowly and carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid.

-

Isolation: Transfer the mixture to a separatory funnel. Isolate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, then with sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate.

-

Purification: Remove the ether by rotary evaporation. The solid residue is crude triphenylmethanol. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Case Study: Phosphorus Ylides in the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[23][24] The key intermediate is a phosphorus ylide (also called a Wittig reagent), a species with adjacent positive and negative charges.[24] This reaction is exceptionally powerful because it forms the C=C double bond with high regioselectivity at the site of the original carbonyl group.[25]

The Wittig Reagent and Reaction Mechanism

A phosphorus ylide is typically prepared in a two-step sequence:

-

SN2 Reaction: Treatment of an alkyl halide with triphenylphosphine (PPh₃) forms a phosphonium salt.[23]

-

Deprotonation: Treatment of the phosphonium salt with a strong base (e.g., n-BuLi, NaH) removes the acidic proton α to the phosphorus atom, yielding the ylide.[23]

The mechanism of the Wittig reaction itself proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[26] This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide (Ph₃P=O), the formation of which is the thermodynamic driving force for the reaction.

The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Non-stabilized ylides (with alkyl groups) typically yield (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups like esters) favor the formation of (E)-alkenes.

Application in Industrial Synthesis

The Wittig reaction is a workhorse in both academic and industrial labs. It has been famously used in the industrial synthesis of Vitamin A and β-carotene.[26]

Experimental Protocol: Synthesis of (E)-Stilbene

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium methoxide (NaOMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzaldehyde

Procedure:

-

Ylide Formation: In a dry flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.0 equivalent) in anhydrous DMF. Add sodium methoxide (1.05 equivalents) portion-wise. Stir the resulting deep orange-red mixture at room temperature for 1 hour.

-

Reaction: Cool the ylide solution in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in a small amount of anhydrous DMF dropwise.

-

Workup: After addition, allow the reaction to warm to room temperature and stir for 1 hour. Pour the reaction mixture into a large volume of ice-water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove triphenylphosphine oxide. The remaining solid is crude (E)-stilbene, which can be further purified by recrystallization from ethanol.

The Frontier: Asymmetric Organocatalysis and Chiral Intermediates

A modern paradigm in synthesis is asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective transformations.[27][28] This field, recognized with the 2021 Nobel Prize in Chemistry, often operates by generating transient chiral intermediates. Two dominant activation modes are:

-

Enamine Catalysis: A chiral secondary amine catalyst (e.g., proline) reacts with a ketone or aldehyde to form a nucleophilic chiral enamine intermediate.[17]

-

Iminium Catalysis: The same catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate, which lowers the LUMO of the system, activating it for nucleophilic attack.[17]

These transient chiral intermediates allow for exquisitely controlled asymmetric bond formations. A prominent industrial example is the synthesis of a key intermediate for Telcagepant, a migraine medication, which utilized a chiral diarylprolinol silyl ether catalyst for an asymmetric 1,4-addition of nitromethane.[17] This showcases the power of generating and controlling reactive intermediates to build stereochemically complex molecules efficiently.[29]

From Bench to Bulk: Challenges in Intermediate Scale-Up

Transitioning a synthesis from the laboratory to an industrial plant is a major challenge where the properties of intermediates are critically important.[9][10] Key challenges include:

| Challenge | Laboratory Scale (Grams) | Industrial Scale (Kilograms/Tons) | Causality & Mitigation Strategy |

| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling. | Low surface-area-to-volume ratio; slow heat dissipation.[10] | Exothermic reactions can lead to thermal runaways. Mitigation involves controlled addition rates, robust cooling systems, and potentially switching to continuous flow reactors.[10] |

| Mixing Efficiency | Rapid and homogenous mixing with magnetic stirrers. | Inefficient mixing can create localized "hot spots" or concentration gradients.[11] | Requires specialized impellers and reactor designs. Process Analytical Technology (PAT) can monitor homogeneity in real-time.[11] |

| Impurity Profile | Minor impurities may not be significant. | Small percentages of impurities can amount to large quantities, affecting final API quality.[10] | Requires a deep understanding of reaction kinetics to define a robust "design space" where impurity formation is minimized. Rigorous quality control of raw materials is essential.[11] |

| Physical Form | Oily products or difficult filtrations are manageable. | Intermediates must ideally be crystalline solids for easy isolation, purification, and handling. | Process chemists invest significant effort in salt screening and polymorph control to ensure a solid, filterable intermediate.[9] |

Conclusion

Chemical intermediates are far more than simple stopovers on a synthetic journey; they are the strategic linchpins that determine the feasibility, efficiency, and safety of producing complex molecules. From the foundational C-C bond formations enabled by enolates and Grignard reagents to the precise olefinations of the Wittig reaction and the stereochemical control exerted by transient chiral intermediates in organocatalysis, a deep understanding of their behavior is what separates routine synthesis from true molecular artistry. For professionals in drug development, mastering the science of chemical intermediates is not just an academic exercise—it is fundamental to the creation of novel therapeutics that can be produced safely, economically, and at a scale required to meet global health needs.

References

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- Molkem. (2026, January 14). Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance.

- INTERSURFCHEM. (2025, April 27). Chemical Intermediates in Pharmaceuticals.

- ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water.

- Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.

- (2023, December 5). Understanding the Role of Intermediates in Chemical Reactions.

- At Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.

- PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023, April 15). A Review on Grignard Reagent.

- (2024, November 29). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.

- PMC. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.

- (n.d.). Formation and Reactivity of Enolates.

- Arborpharmchem. (2025, January 22). Organic Synthesis Intermediate 4 Insider Hacks To Simplify Complex Reactions.

- ZM Silane Limited. (2025, September 14). Organic Intermediates Challenges In Their Study.

- Beilstein Journals. (2025, April 15). New advances in asymmetric organocatalysis II.

- (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.

- Jack Westin. (n.d.). Enolates - Organic Chemistry.

- Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges.

- ACS Publications. (2004, July 30). Asymmetric Organocatalysis | Accounts of Chemical Research.

- Making Molecules. (2024, February 26). An Introduction to Enols & Enolates.

- (2026, February 26). Exploring Reaction Intermediates in Organic Chemistry PPT A Detailed Guide.

- (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.

- Arborpharmchem. (2025, March 22). Drug Discovery Intermediate Production Challenges.

- UniTo. (n.d.). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis.

- IQVIA. (2019, November 8). Importance and Impact of Organic Synthesis and Retrosynthesis in the Field of Chemistry.

- Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.

- Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis.

- Dalal Institute. (n.d.). Wittig Reaction.

- PMC - NIH. (n.d.). Asymmetric Organocatalysis at the Service of Medicinal Chemistry.

- JoVE. (2023, April 30). Video: Reactivity of Enolate Ions.

- SATHEE. (n.d.). Chemistry Wittig Reaction.

- ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- JETIR Research Journal. (2024, December 12). a review article on grignard reaction.

Sources

- 1. Exploring Reaction Intermediates in Organic Chemistry PPT A Detailed Guide [hbgxchemical.com]

- 2. Understanding the Role of Intermediates in Chemical Reactions_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 3. mlunias.com [mlunias.com]

- 4. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. molkem.com [molkem.com]

- 8. zmsilane.com [zmsilane.com]

- 9. contractpharma.com [contractpharma.com]

- 10. tianmingpharm.com [tianmingpharm.com]

- 11. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. orgosolver.com [orgosolver.com]

- 14. Video: Reactivity of Enolate Ions [jove.com]

- 15. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 16. jackwestin.com [jackwestin.com]

- 17. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijpsm.com [ijpsm.com]

- 21. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]

- 22. ijnrd.org [ijnrd.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. dalalinstitute.com [dalalinstitute.com]

- 25. SATHEE: Chemistry Wittig Reaction [sathee.iitk.ac.in]

- 26. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 27. BJOC - New advances in asymmetric organocatalysis II [beilstein-journals.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Heck and Sonogashira Reactions for Aryl Iodides

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Among these, the Heck and Sonogashira reactions have revolutionized the synthesis of complex molecules, finding widespread application in pharmaceuticals, natural products, and materials science.[1][2] This guide provides an in-depth exploration of these two powerful transformations, with a specific focus on the use of aryl iodides as coupling partners. Aryl iodides are often the substrates of choice due to their high reactivity, which generally allows for milder reaction conditions compared to their bromide or chloride counterparts.[3][4]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to empower effective experimental design and troubleshooting.

The Heck Reaction: Vinylation of Aryl Iodides

The Mizoroki-Heck reaction, as it is formally known, is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] The reaction's utility is vast, offering a direct route to complex olefinic structures.[1]

Mechanistic Insights: The "Why" Behind the Protocol

The catalytic cycle of the Heck reaction is a well-studied process, typically involving a Pd(0)/Pd(II) cycle. Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step for less reactive aryl halides, but with highly reactive aryl iodides, other steps can become rate-limiting.[4] This step forms a square planar Pd(II) complex.

-

Olefin Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond.

-

β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride elimination must occur. This step requires a hydrogen atom on a carbon adjacent to the newly formed C-C bond. The elimination is typically syn-coplanar and leads to the formation of the substituted alkene product and a hydridopalladium(II) complex.

-

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) complex, which is facilitated by a base.[6] This regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of base is critical to neutralize the generated acid and ensure catalytic turnover.[6]

Figure 1. Catalytic Cycle of the Heck Reaction.

Key Experimental Parameters for Heck Reactions with Aryl Iodides

| Parameter | Common Choices & Rationale |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ : Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to Pd(0).[1] Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst.[5] |

| Ligands | Phosphines (e.g., PPh₃, P(o-tol)₃), N-Heterocyclic Carbenes (NHCs) : For reactions with aryl iodides, ligands may not always be necessary, as the solvent or other species can stabilize the catalyst.[1] However, ligands can improve catalyst stability and reactivity, especially with more challenging substrates. Bulky, electron-rich phosphines can be beneficial.[1] |

| Base | Inorganic (K₂CO₃, NaOAc, Cs₂CO₃), Organic (Et₃N, DIPEA) : An organic amine base like triethylamine is frequently used.[5] The choice of base can influence the reaction rate and selectivity. The base is required to neutralize the HI generated during the catalytic cycle.[6] |

| Solvent | Polar Aprotic (DMF, NMP, DMAc), Acetonitrile : Dipolar aprotic solvents like DMF and NMP are commonly used due to their ability to dissolve the reactants and stabilize the catalytic species.[1] |

| Additives | Tetrabutylammonium bromide (TBAB) : Sometimes added to improve reaction rates and yields, particularly in phase-transfer catalysis conditions.[1] |

Protocol: Heck Coupling of Iodobenzene with n-Butyl Acrylate

This protocol describes a standard Heck reaction for the synthesis of n-butyl cinnamate.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-o-tolylphosphine (P(o-tol)₃)

-

Iodobenzene

-

n-Butyl acrylate

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and P(o-tol)₃ (e.g., 0.02 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL), followed by iodobenzene (e.g., 1.0 mmol, 1.0 eq), n-butyl acrylate (e.g., 1.2 mmol, 1.2 eq), and triethylamine (e.g., 1.5 mmol, 1.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and water. Separate the organic layer, and wash with water and brine.

-